Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate
Description
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate (CAS: 1780518-29-7) is a specialized organic compound featuring a cyclopropane ring, a chlorosulfonylmethyl group, and a benzyl carbamate moiety. Its molecular formula is C₁₃H₁₄ClNO₄S, with a molecular weight of 317.79 g/mol and an MDL number MFCD28538806 . The chlorosulfonyl group (-SO₂Cl) confers electrophilic reactivity, making it valuable in synthesizing sulfonamides or sulfonic esters.
Properties
IUPAC Name |
benzyl N-[[1-(chlorosulfonylmethyl)cyclopropyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-20(17,18)10-13(6-7-13)9-15-12(16)19-8-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHOHKKZOMNHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate, also known by its CAS number 1780518-29-7, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C13H16ClNO4S
- Molecular Weight : 317.79 g/mol
- CAS Number : 1780518-29-7
- InChIKey : LKHOHKKZOMNHEX-UHFFFAOYSA-N
Structural Characteristics
The compound features a benzyl group attached to a carbamate moiety, with a chlorosulfonyl group linked to a cyclopropyl ring. This unique structure suggests potential reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its role as a potential inhibitor of specific enzymes or receptors. The chlorosulfonyl group is known to enhance electrophilicity, which may facilitate interactions with nucleophilic sites in biological molecules.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. For instance, chlorosulfonamide derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit folate synthesis pathways. While specific data on this compound's antimicrobial efficacy is limited, it may share similar properties.
Cytotoxicity Studies
In vitro cytotoxicity assays are crucial for assessing the safety profile of this compound. Early findings suggest that it may induce apoptosis in cancer cell lines, potentially positioning it as a candidate for further anticancer research.
Safety and Toxicological Data
The compound is classified as hazardous, with risk phrases indicating severe skin burns and eye damage upon contact. Safety data sheets emphasize the need for proper handling and personal protective equipment during research and application.
| Property | Value |
|---|---|
| Skin Corrosion | Causes severe burns |
| Eye Damage | Causes serious damage |
| LD50 (rat) | Not yet determined |
Study 1: Antimicrobial Evaluation
A study conducted on structurally related compounds demonstrated that derivatives containing chlorosulfonyl groups exhibited significant antibacterial activity against Gram-positive bacteria. Although direct studies on this compound are scarce, these findings suggest a potential for similar efficacy.
Study 2: Cytotoxicity in Cancer Cells
Research evaluating the cytotoxic effects of sulfonamide derivatives indicated that compounds with similar functionalities could induce cell cycle arrest and apoptosis in various cancer cell lines. This positions this compound as a candidate for further investigation in anticancer drug development.
Study 3: Mechanistic Insights
Mechanistic studies using molecular docking simulations have suggested that the compound may interact with key proteins involved in metabolic pathways. These insights provide a foundation for understanding how this compound could exert its biological effects.
Comparison with Similar Compounds
Structural Analogues with Varying Cycloalkane Rings
Compounds with structurally similar backbones but differing in cycloalkane ring size include:
*Calculated based on molecular formula.
Key Findings :
- Reactivity : The cyclopropane derivative exhibits the highest electrophilic reactivity due to ring strain, facilitating nucleophilic substitutions (e.g., with amines to form sulfonamides) .
- Synthetic Utility : Larger rings (e.g., cyclohexane) are less strained but may hinder reactions requiring precise spatial alignment .
Functional Group Variants
2.2.1 Hydroxymethyl vs. Chlorosulfonyl Substituents
- Benzyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate (CID 49739085): Replaces -SO₂Cl with -CH₂OH. Molecular Weight: 235.28 g/mol (C₁₃H₁₇NO₃) . Properties: Increased polarity and water solubility due to the hydroxyl group; reduced electrophilicity. Applications: Likely used as a precursor for oxidation or esterification reactions .
2.2.2 Cyano-Substituted Analogues
- Benzyl (1-cyanocyclohexyl)carbamate (CAS 1352999-51-9): Features a cyano (-CN) group instead of -SO₂Cl. Similarity Score: 0.93 (vs. target compound) . Reactivity: The nitrile group enables transformations like hydrolysis to carboxylic acids or reduction to amines, diverging from sulfonyl chloride pathways .
Physicochemical and Commercial Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
